REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]O.[Br-:11].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CO>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][Br:11] |f:1.2.3|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CSC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 2% ethyl acetate/hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(CBr)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |